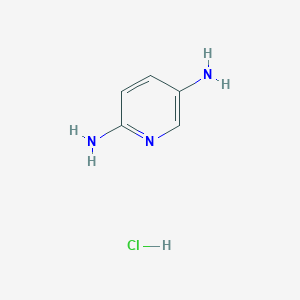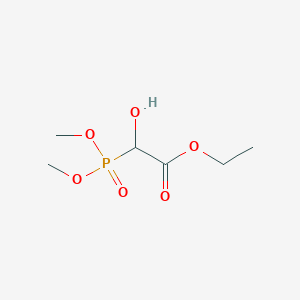
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is a chemical compound with the molecular formula C6H13O6P . It is also known by other names such as Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate .
Synthesis Analysis
Phosphonate synthesis by substitution or phosphonylation is a prevalent method for the synthesis of phosphonates . The use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild lithiated phosphonate reagent enables a highly chemoselective synthesis of β-ketophosphonates from pentafluorophenyl esters in high yield .Molecular Structure Analysis
The molecular weight of Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is 212.14 g/mol . The InChI representation of the molecule isInChI=1S/C6H13O6P/c1-4-12-5 (7)6 (8)13 (9,10-2)11-3/h6,8H,4H2,1-3H3 . The Canonical SMILES representation is CCOC (=O)C (O)P (=O) (OC)OC . Chemical Reactions Analysis
Phosphorus-based (meth)acrylates, which include compounds like Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate, have been widely studied for over 20 years . They are used in the conjugate addition of hydrogen-phosphonates to different Michael acceptors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 6 . The Exact Mass is 212.04497513 g/mol .Applications De Recherche Scientifique
Synthesis and Functionalization
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate is a versatile reagent in organic synthesis, particularly in the formation of phosphorylated compounds. It is employed in the phosphorylation of (1-aryl-1-hydroxymethyl)phosphonates, facilitating the synthesis of products with two different >P(O)– moieties, which exhibit unique NMR spectral characteristics. Such compounds are valuable in the study of phosphorus chemistry and materials science due to their distinct structural and electronic properties (Rádai et al., 2019).
Fungicidal Activity
Research into the fungicidal properties of derivatives of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate reveals their potential in agricultural chemistry. For example, O,O'-Dimethyl α-[(5-Ethoxycarbonyl-4-methyl-1,3-thiazol-2-ylamino)arylmethane] phosphonate and related compounds have shown inhibition activities against pathogens such as Rhizoctonia solani and Botrytis cinerea at specific dosages, indicating their utility in developing new fungicides (Xu & He, 2010).
Antifungal and Antioxidant Properties
The synthesis of dimethyl (phenyl(phenylamino)methyl)phosphonates demonstrates another facet of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate’s utility. These compounds, created via a one-pot, solvent-free synthesis, exhibit promising antifungal and antioxidant activities. This highlights the compound's potential role in developing new pharmaceuticals and protective agents against oxidative stress and fungal infections (Shaikh et al., 2016).
Material Science Applications
In material science, derivatives of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate, such as cobalt phosphonates, exhibit unique properties. These compounds, based on 4-(ethoxycarbonyl)naphthalen-1-yl)phosphonic acid, form structures with potential applications in catalysis, magnetic materials, and gas storage due to their distinct coordination geometries and magnetic interactions. This area of research opens avenues for the development of new materials with specific physical and chemical properties (Zheng et al., 2013).
Environmental Remediation
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate and its derivatives have also found applications in environmental science, particularly in the photocatalytic destruction of chemical warfare agent simulants. Studies on photocatalytic and sonophotocatalytic degradation of simulants like dimethyl methylphosphonate indicate the potential of these compounds in environmental cleanup and the detoxification of hazardous substances, showcasing the broad applicability of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate in addressing critical environmental challenges (Vorontsov et al., 2002).
Safety And Hazards
The safety data sheet for a similar compound, Diethyl (hydroxymethyl)phosphonate, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Phosphorus-based (meth)acrylates are extensively used in industry, notably to bind metals . They show interesting complexing properties and are used as dispersants, corrosion inhibiting agents, or for preventing deposit formation . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field, as they are biodegradable, blood compatible, show reduced protein adsorption, and lead to strong interactions with dentin, enamel, or bones .
Propriétés
IUPAC Name |
ethyl 2-dimethoxyphosphoryl-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O6P/c1-4-12-5(7)6(8)13(9,10-2)11-3/h6,8H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCNSHJQLOOFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(O)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

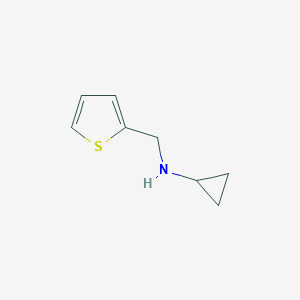
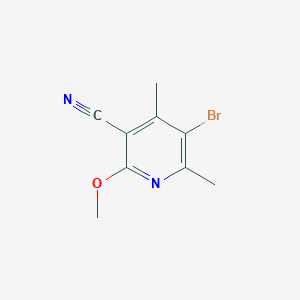

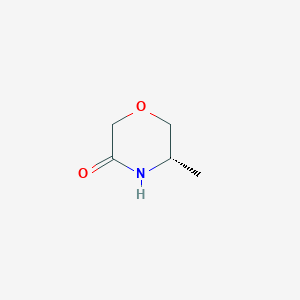
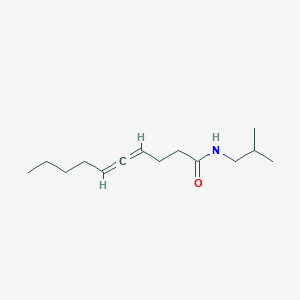
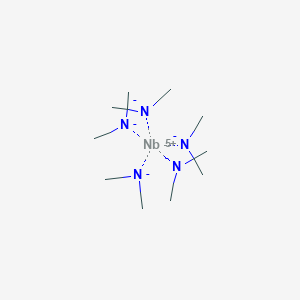
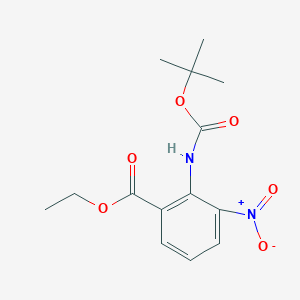
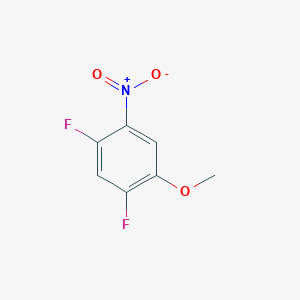
![2-(6-Methyl-pyridin-3-yl)-oxazolo[4,5-b]pyridine](/img/structure/B175450.png)
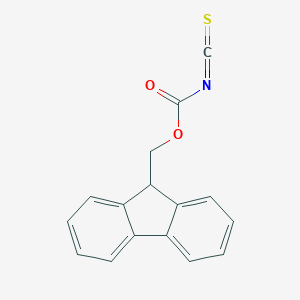
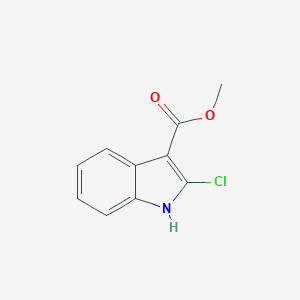
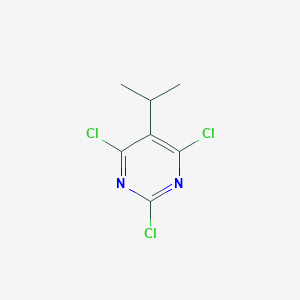
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)
